molecular formula C15H12Cl2N2OS B2911610 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea CAS No. 425664-58-0

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea

Cat. No. B2911610
M. Wt: 339.23
InChI Key: DMGQTIGGCUFODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea (DCMT) is a thiourea derivative that has been studied for its potential applications in various scientific research fields. It is a compound with a molecular formula of C13H10Cl2N2S and a molecular weight of 286.2 g/mol. The compound is characterized by its aromatic ring structure and its ability to form a stable crystalline state. DCMT is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl isothiocyanate in the presence of a base to form the desired product.

Starting Materials
3,4-dichloroaniline, 4-methylbenzoyl isothiocyanate, Base (such as sodium hydroxide or potassium carbonate)

Reaction
Step 1: Dissolve 3,4-dichloroaniline in a suitable solvent (such as ethanol or acetone)., Step 2: Add the base to the solution and stir until dissolved., Step 3: Slowly add 4-methylbenzoyl isothiocyanate to the solution while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: Filter the resulting solid and wash with a suitable solvent (such as ethanol or water)., Step 6: Recrystallize the product from a suitable solvent (such as ethanol or acetone) to obtain pure 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea has been studied for its potential applications in various scientific research fields. It has been used as an intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, it has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism Of Action

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea acts as a nucleophile in organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. The reaction proceeds through a series of steps, including protonation of the thiourea group, formation of a thiourea-carbonyl adduct, and finally, formation of the desired product.

Biochemical And Physiological Effects

The exact biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea are not well understood, as the compound has not been extensively studied. However, it is known that 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea can act as a nucleophile in organic reactions and can react with electrophiles to form covalent bonds. It is also known that 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea can act as a catalyst in the synthesis of organic compounds.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in lab experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for extended periods of time. The main limitation of using 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in lab experiments is its lack of specificity. The compound can react with a wide range of electrophiles, making it difficult to control the reaction.

Future Directions

Future research should focus on developing more efficient and specific synthetic methods for the synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea. Additionally, further research should be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research should be conducted to explore the potential applications of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Finally, research should be conducted to explore the potential use of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea in the synthesis of polymers and other materials.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-11-6-7-12(16)13(17)8-11/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGQTIGGCUFODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea

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